molecular formula C26H26N2O2S2 B11042718 (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11042718
M. Wt: 462.6 g/mol
InChI Key: MUOCLHFPGGEBQC-VZCXRCSSSA-N
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Description

The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidine ring, a pyrroloquinoline core, and multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the construction of the pyrroloquinoline core. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This involves the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and adjusted to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Functional groups on the molecule can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6,9-tetramethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one include other thiazolidine and pyrroloquinoline derivatives. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Conclusion

This compound: is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research and development in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C26H26N2O2S2

Molecular Weight

462.6 g/mol

IUPAC Name

(5Z)-3-ethyl-2-sulfanylidene-5-(5,9,11,11-tetramethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H26N2O2S2/c1-6-27-23(30)21(32-24(27)31)19-18-15(2)12-13-17-20(18)28(22(19)29)25(3,4)14-26(17,5)16-10-8-7-9-11-16/h7-13H,6,14H2,1-5H3/b21-19-

InChI Key

MUOCLHFPGGEBQC-VZCXRCSSSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/2\C3=C(C=CC4=C3N(C2=O)C(CC4(C)C5=CC=CC=C5)(C)C)C)/SC1=S

Canonical SMILES

CCN1C(=O)C(=C2C3=C(C=CC4=C3N(C2=O)C(CC4(C)C5=CC=CC=C5)(C)C)C)SC1=S

Origin of Product

United States

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